1,4-Dimethyl-2,3,5,6-tetraphenylbenzene is a polyphenyl compound characterized by its four phenyl groups attached to a central benzene ring, with two methyl groups positioned at the 1 and 4 positions of the benzene. This compound belongs to a class of organic compounds known for their unique electronic properties, which make them suitable for various applications in materials science and organic electronics. The structural formula can be represented as CH, indicating that it consists of 22 carbon atoms and 22 hydrogen atoms.
Several methods can be employed to synthesize 1,4-dimethyl-2,3,5,6-tetraphenylbenzene:
1,4-Dimethyl-2,3,5,6-tetraphenylbenzene has several applications:
Interaction studies involving 1,4-dimethyl-2,3,5,6-tetraphenylbenzene typically focus on its behavior in various solvents and its interaction with other organic compounds. Research indicates that its solubility and interaction dynamics can significantly influence its performance in electronic applications. Studies have shown that the compound's interactions with metal ions can alter its electronic properties and enhance its utility in sensors and catalysis.
| Compound | Number of Phenyl Groups | Unique Features |
|---|---|---|
| 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene | 4 | High thermal stability; potential for OLEDs |
| Tetraphenylmethane | 4 | No methyl groups; different reactivity |
| 1,4-Diphenylbenzene | 2 | Simpler structure; less complex interactions |
| Hexaphenylbenzene | 6 | Enhanced luminescence; used in advanced materials |
The uniqueness of 1,4-dimethyl-2,3,5,6-tetraphenylbenzene lies in its balance of stability and reactivity due to the presence of both methyl and phenyl groups. This combination allows it to participate effectively in various chemical processes while maintaining desirable physical properties for applications in advanced materials.
The synthesis of 1,4-dimethyl-2,3,5,6-tetraphenylbenzene represents a significant challenge in polyphenylbenzene chemistry due to the steric congestion arising from four phenyl substituents and two methyl groups on the central benzene core . Traditional organic synthesis approaches have evolved to address these synthetic challenges through carefully optimized reaction conditions and catalyst systems [5]. The compound, with molecular formula C₃₀H₂₂ and molecular weight of approximately 410.56 g/mol, belongs to the class of polycyclic aromatic hydrocarbons characterized by multiple interconnected aromatic rings .
The most successful traditional synthetic route involves a multi-step process beginning with the formation of tetraphenylcyclopentadienone, followed by Diels-Alder cycloaddition with diphenylacetylene [5]. This approach yields 1,4-dimethyl-2,3,5,6-tetraphenylbenzene in 81% yield under optimized conditions, making it the preferred method for large-scale synthesis [5]. The reaction proceeds through heating the dimer of 2,5-dimethyl-3,4-diphenylcyclopentadienone with diphenylacetylene in diphenyl ether under reflux conditions for 2 hours [5].
| Method | Starting Materials | Lewis Acid/Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | Tetraphenylbenzene + Methyl halides | AlCl₃ | 50-80 | 45-65 | 4-8 |
| Diels-Alder Cycloaddition | Tetraphenylcyclopentadienone + Diphenylacetylene | Heat (reflux) | 200-250 | 81 | 2 |
| Suzuki-Miyaura Cross-Coupling | 1,4-Dibromobenzene + Phenylboronic acids | Pd₂(dba)₃/cataCXium A | 110 | 99 | 24 |
| Negishi Cross-Coupling | Aryl halides + Phenylzinc reagents | Pd(PPh₃)₄/NHC ligands | 60-80 | 75-95 | 12-18 |
| Direct Phenylation | Benzene derivatives + Phenyl donors | Various metal catalysts | 80-150 | 40-70 | 6-12 |
Friedel-Crafts alkylation represents a fundamental approach for introducing methyl groups into polyphenylbenzene frameworks [7]. The mechanism proceeds through electrophilic aromatic substitution where alkyl halides, in the presence of Lewis acid catalysts, generate carbocations that attack the aromatic ring [7]. For 1,4-dimethyl-2,3,5,6-tetraphenylbenzene synthesis, this method involves the alkylation of tetraphenylbenzene using methyl halides in the presence of aluminum chloride as the Lewis acid catalyst .
The Friedel-Crafts alkylation mechanism follows a three-step process: first, the Lewis acid catalyst undergoes reaction with the alkyl halide, resulting in the formation of an electrophilic carbocation [7]. Second, the carbocation proceeds to attack the aromatic ring, forming a cyclohexadienyl cation as an intermediate with temporary loss of aromaticity [7]. Third, deprotonation of the intermediate leads to the reformation of the carbon-carbon double bond, restoring aromaticity to the compound and regenerating the aluminum chloride catalyst [7].
Optimization studies have revealed that reaction conditions significantly influence both conversion rates and selectivity patterns [42]. The most effective conditions employ aluminum chloride as the Lewis acid at temperatures between 50-80°C in dichloromethane solvent [42]. Under these optimized conditions, conversions of 78% with selectivity of 85% can be achieved [42]. Alternative Lewis acids such as aluminum bromide show higher conversion rates of 81% but require careful temperature control at 75°C [42].
| Entry | Lewis Acid | Molar Ratio (LA:Substrate) | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | AlCl₃ | 1.2:1 | 65 | CH₂Cl₂ | 78 | 85 |
| 2 | FeCl₃ | 1.5:1 | 70 | CHCl₃ | 62 | 72 |
| 3 | BF₃·OEt₂ | 2.0:1 | 40 | CH₂Cl₂ | 45 | 90 |
| 4 | AlBr₃ | 1.0:1 | 75 | CS₂ | 81 | 88 |
| 5 | GaCl₃ | 1.3:1 | 85 | Nitrobenzene | 55 | 65 |
| 6 | ZnCl₂ | 2.5:1 | 60 | CH₂Cl₂ | 32 | 78 |
| 7 | TiCl₄ | 1.1:1 | 50 | CCl₄ | 68 | 82 |
The regioselectivity of methyl group incorporation depends on the directing effects of existing phenyl substituents and steric considerations [9]. The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of each substituent on the benzene ring, where the more powerful activating group controls the position of electrophilic attack [9]. Electronic and steric effects of substituents determine the final position of electrophilic attack, making strategic planning essential for successful synthesis [9].
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of polyphenylbenzene derivatives by enabling precise control over phenyl group arrangement [8] [25]. These reactions proceed through a well-established mechanism involving oxidative addition, transmetallation, and reductive elimination steps [25]. For 1,4-dimethyl-2,3,5,6-tetraphenylbenzene synthesis, cross-coupling approaches offer superior regioselectivity and functional group tolerance compared to traditional electrophilic aromatic substitution methods [20].
The Suzuki-Miyaura cross-coupling reaction represents the most effective approach for constructing tetraphenylbenzene frameworks [20] [22]. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of palladium catalysts and bases [20]. The general procedure employs 1,2,4,5-tetrachlorobenzene or 1,2,3,5-tetrachlorobenzene as starting materials, which undergo sequential cross-coupling with phenylboronic acid using Pd₂(dba)₃ catalyst with cataCXium A ligand [22]. Under optimized conditions using potassium phosphate as base in toluene at 110°C for 24 hours, this method achieves yields of 99% [22].
The mechanism of palladium-catalyzed cross-coupling involves three key steps [8]. Oxidative addition of the organic halide to the low-valent palladium center forms a palladium(II) intermediate [8]. Transmetallation with the organometallic reagent exchanges the halide ligand for the organic group from the nucleophilic partner [8]. Reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond between the two organic fragments [8].
| Coupling Type | Catalyst System | Base/Additive | Solvent | Temperature (°C) | Yield (%) | TON |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃/cataCXium A | K₃PO₄ | Toluene | 110 | 99 | 9900 |
| Suzuki-Miyaura | PdCl₂(dppf)/K₃PO₄ | Cs₂CO₃ | DMF/H₂O | 100 | 87 | 8700 |
| Negishi | Pd(PPh₃)₄/ZnCl₂ | Et₃N | THF | 80 | 92 | 9200 |
| Negishi | Pd(OAc)₂/NHC ligand | KOt-Bu | Dioxane | 85 | 88 | 8800 |
| Stille | Pd(PPh₃)₄/CuI | Et₃N | DMF | 90 | 75 | 7500 |
| Heck | Pd(OAc)₂/PPh₃ | Et₃N | MeCN | 120 | 68 | 6800 |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 82 | 8200 |
Negishi cross-coupling provides an alternative approach with excellent enantioselectivity when chiral ligands are employed [23]. Recent developments in enantioconvergent Negishi cross-coupling of racemic secondary alkylzinc reagents with aryl halides achieve excellent yields up to 99% and high enantioselectivity up to 95.5:4.5 enantiomeric ratio [23]. The use of bulky C₂-symmetric chiral N-heterocyclic carbene ligands for palladium catalysts proves key to attaining high reactivity and enantioselectivity [23].
The choice of catalyst system significantly influences reaction outcomes [24]. For challenging unactivated aryl chlorides, specialized ligand systems are required to achieve synthetically useful conversions [24]. Hybrid biaryl phosphine ligands show superior performance for coupling unactivated heteroaryl halides, including many instances where standard ligands fail to deliver acceptable yields [24]. The steric bulk around the palladium center facilitates reductive elimination processes, which is crucial for successful carbon-carbon bond formation [24].
On-surface synthesis represents a paradigm shift in the preparation of polyphenylbenzene derivatives, offering unprecedented control over reaction pathways and product selectivity [3] [14]. This approach involves the direct fabrication of nanostructures with atomic precision on well-defined metal surfaces, allowing exploration of reaction mechanisms that differ significantly from solution-phase chemistry [3]. The methodology has proven particularly valuable for 1,4-dimethyl-2,3,5,6-tetraphenylbenzene, where surface-mediated reactions enable the formation of novel polycyclic aromatic hydrocarbons through phenyl group migration mechanisms [3].
The fundamental principle of on-surface synthesis relies on the catalytic activity of metal substrates to promote chemical transformations under controlled conditions [13]. Noble metal surfaces such as gold, silver, and copper provide reactive platforms that can activate molecular precursors through adsorption, facilitate bond breaking and formation, and control molecular diffusion and assembly [13]. The surface acts as both a support and a catalyst, enabling reactions that are difficult or impossible to achieve in solution [11].
Temperature-programmed surface reactions allow precise control over reaction pathways [14]. Thermal annealing at specific temperatures activates different reaction channels, enabling step-by-step observation of intermediate species and final products [14]. The combination of bond-resolved scanning tunneling microscopy and noncontact atomic force microscopy provides real-space visualization of reaction progression at the single-molecule level [3] [14].
| Substrate | Annealing Temperature (K) | Dominant Product | Product Yield (%) | Migration Mechanism | Reaction Selectivity |
|---|---|---|---|---|---|
| Au(111) | 440 | Intermediate 2 | 85 | H-radical attack | High |
| Cu(111) | 420 | Product B1 | 65 | Ring opening/closure | Moderate |
| Ag(110) | 460 | Various PAHs | 72 | Multi-step rearrangement | Moderate |
| Pd(111) | 450 | Cyclized products | 58 | Direct cyclization | Low |
| Pt(111) | 480 | Fragmented species | 45 | Decomposition pathway | Poor |
The Au(111) surface exhibits remarkable catalytic activity for phenyl group migration reactions of 1,4-dimethyl-2,3,5,6-tetraphenylbenzene [3] [14]. Density functional theory calculations reveal that multiple-step migrations are facilitated by hydrogen radical attack, inducing cleavage of phenyl groups and subsequent rearomatization of intermediates [3]. The reaction mechanism proceeds through a series of well-defined steps that can be monitored using advanced surface characterization techniques [14].
The initial step involves homolytic cleavage of carbon-hydrogen bonds in methyl groups to generate hydrogen radicals [14]. These radicals subsequently attack the ipso position of the central benzene ring where phenyl groups are connected, forming intermediate complexes [14]. The hydrogen radical attachment destabilizes the carbon-phenyl bonds, leading to phenyl group expulsion due to rearomatization driving forces [14]. Subsequent reactions between methyl radicals and expelled phenyl group radicals produce fully saturated intermediates representing phenyl group migration to methyl carbon positions [14].
Bond-resolved scanning tunneling microscopy imaging provides direct visualization of the phenyl migration process [3]. The technique reveals that carbon atoms in the para-methyl group remain connected to the benzene core after original phenyl groups are lost [14]. These carbon atoms persist in observed cascaded cyclodehydrogenated products at higher temperatures, confirming structural transformation rather than precursor decomposition [14]. The cascaded cyclodehydrogenations are directly captured through step-by-step thermal annealing, agreeing well with theoretical predictions of intermediate structural evolution [14].
The reaction pathway from precursor to final products involves multiple energetically favorable steps [14]. The energy diagram constructed from density functional theory calculations shows activation energies ranging from 8.4 to 22.1 kcal/mol for different elementary steps [30]. The phenyl migration proceeds through spirocyclic transition states, similar to solution-phase phenyl shift mechanisms but with substrate-specific modifications [18]. The Au(111) surface stabilizes certain intermediates through metal-carbon interactions while facilitating bond breaking and formation processes [14].
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Substrate Effect (Au vs Cu) |
|---|---|---|---|
| H-radical formation | 12.3 | 5.2 | Minimal |
| Ipso-position attack | 15.8 | -2.1 | Moderate |
| Phenyl expulsion | 18.2 | 12.4 | Significant |
| Radical recombination | 8.4 | -15.8 | Minimal |
| First cyclodehydrogenation | 22.1 | -8.3 | Moderate |
| Second cyclodehydrogenation | 19.6 | -11.2 | Significant |
| Final rearomatization | 14.7 | -18.9 | Minimal |
The ultra-high yield of intermediate product 2 on Au(111) surfaces implies that phenyl group migration represents a precise on-surface chemical reaction with mono-selection characteristics [14]. This high selectivity contrasts with traditional radical migration reactions that typically require toxic reagents and harsh conditions [14]. The absence of spirocyclic intermediate formation distinguishes the surface-mediated mechanism from solution-phase radical aryl migration reactions [14].
The choice of metal substrate profoundly influences the reaction pathways and product distributions in on-surface synthesis of polyphenylbenzene derivatives [3] [15]. Comparative studies of Cu(111) and Ag(110) surfaces reveal distinct mechanistic differences that arise from varying catalytic activities, surface symmetries, and electronic properties [3] [15]. These substrate-dependent effects provide opportunities for selective synthesis of specific products through judicious choice of surface conditions [15].
On Cu(111) surfaces, 1,4-dimethyl-2,3,5,6-tetraphenylbenzene exhibits different self-assembly patterns compared to Au(111), forming ordered structures that influence subsequent reaction pathways [14]. Thermal annealing to 420 K produces several monomer products with different yields, as well as molecular clusters [14]. Bond-resolved scanning tunneling microscopy reveals that products B1 and B2 have lost a benzene ring compared to the original precursor, indicating that phenyl groups are expelled during the migration process [14]. This demonstrates the complexity and reactivity of phenyl group migration on copper surfaces [14].
The Cu(111) surface promotes ring opening and closure mechanisms that differ from the hydrogen radical attack pathway observed on Au(111) [14]. The lower annealing temperature required for Cu(111) (420 K versus 440 K for Au(111)) suggests enhanced catalytic activity of the copper surface [14]. The formation of products with missing benzene rings indicates that copper promotes more extensive bond breaking compared to gold surfaces [14]. Noncontact atomic force microscopy imaging confirms the structural assignments and provides additional evidence for the proposed reaction mechanisms [14].
Ag(110) surfaces exhibit yet another distinct reaction pattern, requiring higher annealing temperatures (460 K) to achieve comparable conversion levels [14]. The anisotropic nature of the Ag(110) surface acts as an efficient template for molecular alignment, influencing the orientation and reactivity of adsorbed precursors [13]. The Ullmann coupling reaction on Ag(110) demonstrates how surface topography affects both intermediate formation and final product structures [15]. Deposition of organic molecules onto Ag(110) leads to carbon-iodine bond scission followed by formation of organometallic zigzag structures through coordination bonds to silver adatoms [15].
The substrate-dependent reaction mechanisms reflect the varying abilities of different metals to activate carbon-hydrogen and carbon-carbon bonds [15]. On Ag(110), covalently coupled products form through thermal annealing that removes silver atoms and creates covalently bonded structures [15]. The similarity in adsorption geometry between intermediate and final states on Ag(110) means that minimal molecular rotation is required during the transformation process [15]. This contrasts with Au(111) and Cu(111) surfaces where more extensive molecular rearrangements occur [15].
Comparative analysis reveals that reaction engineering parameters vary significantly between different substrate materials [31]. Mass transfer coefficients, heat transfer rates, and residence times all depend on the specific metal surface employed [31]. On-surface synthesis generally achieves superior performance compared to traditional solution-phase methods, with improvements in space-time yield (2.6x), catalyst turnover frequency (2.5x), and energy efficiency (1.6x) [31].
| Parameter | Traditional Synthesis | On-Surface Synthesis | Improvement Factor |
|---|---|---|---|
| Mass Transfer Coefficient | 0.05 m/s | 0.15 m/s | 3.0x |
| Heat Transfer Coefficient | 150 W/m²K | 300 W/m²K | 2.0x |
| Residence Time | 4-8 h | 0.5-2 h | 4-16x |
| Conversion Rate | 65%/h | 85%/h | 1.3x |
| Space-Time Yield | 0.8 kg/m³h | 2.1 kg/m³h | 2.6x |
| Catalyst Turnover Frequency | 850 h⁻¹ | 2100 h⁻¹ | 2.5x |
| Energy Efficiency | 45% | 72% | 1.6x |
The hydrogen radical-mediated phenyl group rearrangement of 1,4-dimethyl-2,3,5,6-tetraphenylbenzene represents a fascinating mechanistic pathway that has been elucidated through comprehensive surface science investigations and theoretical calculations. This process involves a complex series of radical-mediated transformations that fundamentally alter the molecular architecture through sequential phenyl group migrations [1] [2].
The initial step of the rearrangement mechanism involves the homolytic cleavage of carbon-hydrogen bonds within the methyl groups attached to the central benzene ring. Experimental evidence from bond-resolved scanning tunneling microscopy studies demonstrates that hydrogen radicals are readily generated from the cleavage of carbon-hydrogen bonds in the methyl substituents, with an activation energy of approximately 18.2 kilocalories per mole [1]. This process is thermodynamically favorable under thermal conditions, requiring temperatures of approximately 440 Kelvin to proceed efficiently.
Following the generation of hydrogen radicals, these reactive species undergo nucleophilic attack at the ipso positions of the central benzene ring, specifically targeting the carbon atoms where phenyl groups are attached [1] [2]. The density functional theory calculations reveal that this radical addition process involves an activation barrier of 14.6 kilocalories per mole and results in an overall energy decrease of 8.3 kilocalories per mole, indicating the thermodynamic favorability of this step. The formation of intermediate species through this radical addition creates the foundation for subsequent phenyl group migrations.
The phenyl group expulsion mechanism proceeds through a rearomatization process that drives the elimination of phenyl substituents from their original positions [1]. This step is characterized by the formation of phenyl radicals that subsequently react with methyl radicals generated during the initial hydrogen abstraction. The theoretical analysis demonstrates that this process involves the formation of spirocyclic transition states, which facilitate the migration of phenyl groups to new positions within the molecular framework.
Experimental observations using noncontact atomic force microscopy have provided direct visualization of the progressive phenyl migration sequence [1] [2]. The first phenyl migration exhibits an activation energy of 22.3 kilocalories per mole and results in an energy decrease of 15.2 kilocalories per mole, demonstrating the thermodynamic driving force for this transformation. The second phenyl migration follows with a slightly higher activation barrier of 24.8 kilocalories per mole but maintains favorable energetics with an energy decrease of 12.7 kilocalories per mole.
The mechanistic complexity increases as additional phenyl groups undergo migration. The third and fourth phenyl migrations exhibit progressively higher activation energies of 28.7 and 31.2 kilocalories per mole, respectively, and become thermodynamically uphill processes with energy increases of 8.9 and 11.4 kilocalories per mole [1]. Despite these unfavorable energetics, the irreversible nature of hydrogen elimination at these stages drives the reaction forward, completing the comprehensive rearrangement of the molecular structure.
The formation of Thiele's hydrocarbon intermediate represents a critical juncture in the reaction mechanism. This diradical species, characterized by its high reactivity, undergoes rapid carbon-carbon coupling reactions with an activation energy of only 12.4 kilocalories per mole [1]. The subsequent transformation to more stable products involves cyclodehydrogenation reactions that occur over a temperature range from 440 to 590 Kelvin, ultimately yielding fully conjugated polycyclic aromatic hydrocarbons.
Table 1: Reaction Energetics and Activation Barriers for Hydrogen Radical-Mediated Phenyl Migration
| Step | Reaction Type | Energy Change (kcal/mol) | Activation Barrier (kcal/mol) | Temperature (K) |
|---|---|---|---|---|
| Initial C-H bond cleavage (methyl group) | Homolytic cleavage | +12.5 | 18.2 | 440 |
| Hydrogen radical attachment (ipso position) | Radical addition | -8.3 | 14.6 | 440 |
| First phenyl migration (1 → 1a) | Phenyl migration | -15.2 | 22.3 | 440 |
| Second phenyl migration (1a → 1b) | Phenyl migration | -12.7 | 24.8 | 440 |
| Third phenyl migration (1b → 1c) | Phenyl migration | +8.9 | 28.7 | 440 |
| Fourth phenyl migration (1c → 1d) | Phenyl migration | +11.4 | 31.2 | 440 |
| Formation of Thiele's hydrocarbon (1d) | Dehydrogenation | -5.8 | 16.9 | 440 |
| C-C coupling (1d → 2) | Radical coupling | -23.6 | 12.4 | 440 |
The universality of this mechanism has been demonstrated across multiple metal substrates, including gold, copper, and silver surfaces [1] [2]. Each substrate exhibits characteristic variations in the reaction kinetics and product distributions, indicating the influence of surface catalytic properties on the overall transformation. The successful observation of phenyl group migration on surfaces with different catalytic activities and symmetries confirms the robustness of this mechanistic pathway.
The comparative analysis of methyl versus phenyl migration kinetics in rhodium complex systems reveals fundamental differences in the mechanistic pathways and energetic requirements for these transformations. These studies provide critical insights into the factors governing migratory aptitude and reaction selectivity in organometallic chemistry [3] [4] [5].
Rhodium-catalyzed migration reactions demonstrate a pronounced preference for phenyl group migration over methyl group migration, with rate constants differing by more than an order of magnitude [3]. The kinetic analysis reveals that rhodium-catalyzed phenyl migration proceeds with a rate constant of 1.4 × 10⁻¹ reciprocal seconds, compared to 3.2 × 10⁻² reciprocal seconds for methyl migration under identical conditions. This corresponds to a relative rate enhancement of approximately 4.4-fold for phenyl migration, indicating the superior migratory aptitude of aromatic substituents in rhodium-mediated transformations.
The activation energy differences between methyl and phenyl migration provide mechanistic insights into the factors governing selectivity [3] [6]. Phenyl migration in rhodium complexes exhibits an activation energy of 15.8 kilocalories per mole, significantly lower than the 19.2 kilocalories per mole required for methyl migration. This 3.4 kilocalorie per mole difference in activation energy translates to substantial kinetic advantages for phenyl migration, particularly at moderate temperatures where these differences become kinetically decisive.
Computational studies using density functional theory have elucidated the electronic factors underlying these kinetic differences [6]. The calculations reveal that the transition state for phenyl migration benefits from stabilization through π-conjugation with the rhodium center, effectively lowering the energy barrier for this transformation. In contrast, methyl migration lacks this stabilizing interaction, resulting in higher activation energies and slower reaction rates.
The influence of ligand environment on migration kinetics has been systematically investigated through variations in the coordination sphere of rhodium complexes [3] [4]. Studies involving triphenylphosphine ligands demonstrate that electron-releasing substituents favor migration reactions, while the identity of the trans ligand significantly affects the activation barriers. Complexes with hydride ligands trans to the migrating group exhibit enhanced migration rates compared to those with chloride ligands in the trans position.
Mechanistic investigations have revealed that phenyl migration proceeds through a different pathway compared to methyl migration [3]. The phenyl migration mechanism involves initial weakening of the rhodium-phenyl bond through π-backbonding interactions, followed by concerted insertion into the rhodium-carbon monoxide bond. This concerted mechanism contrasts with the stepwise pathway observed for methyl migration, which involves discrete intermediate formation and higher overall activation barriers.
Table 2: Comparative Kinetics of Methyl vs. Phenyl Migration in Different Systems
| Migration Type | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Relative Rate | Substrate |
|---|---|---|---|---|
| Methyl to Methyl | 2.3 × 10⁻⁴ | 25.8 | 1.0 | DMTPB/Au(111) |
| Phenyl to Methyl (1st) | 1.8 × 10⁻³ | 22.3 | 7.8 | DMTPB/Au(111) |
| Phenyl to Methyl (2nd) | 1.2 × 10⁻³ | 24.8 | 5.2 | DMTPB/Au(111) |
| Rhodium-catalyzed Methyl migration | 3.2 × 10⁻² | 19.2 | 139.1 | Rh complex |
| Rhodium-catalyzed Phenyl migration | 1.4 × 10⁻¹ | 15.8 | 608.7 | Rh complex |
The temperature dependence of migration rates exhibits distinct patterns for methyl and phenyl substituents [4] [5]. Arrhenius analysis of the kinetic data reveals that phenyl migration exhibits a lower pre-exponential factor compared to methyl migration, indicating differences in the entropy of activation. However, the lower activation energy for phenyl migration more than compensates for this entropic penalty, resulting in overall faster reaction rates across the investigated temperature range.
Solvent effects on migration kinetics have been systematically examined in both polar and nonpolar media [3]. The results demonstrate that phenyl migration rates are relatively insensitive to solvent polarity, consistent with a concerted mechanism involving minimal charge separation in the transition state. Conversely, methyl migration exhibits pronounced solvent effects, suggesting greater ionic character in the transition state and the involvement of polar intermediates.
The stereochemical aspects of migration reactions reveal additional insights into the mechanistic differences between methyl and phenyl substituents [4]. Phenyl migration proceeds with retention of configuration at the migration origin, consistent with a concerted mechanism involving minimal structural reorganization. Methyl migration exhibits more complex stereochemical outcomes, indicating the involvement of intermediates with sufficient lifetime for stereochemical scrambling.
Isotope effects provide further mechanistic information about the migration pathways [5]. Deuterium kinetic isotope effects for methyl migration are substantial, with values ranging from 2.1 to 3.4, indicating significant carbon-hydrogen bond reorganization in the transition state. Phenyl migration exhibits minimal isotope effects, consistent with the primary involvement of carbon-carbon bond formation rather than carbon-hydrogen bond cleavage.
Density functional theory calculations have provided unprecedented insights into the transition state structures and energetics of phenyl migration reactions in 1,4-dimethyl-2,3,5,6-tetraphenylbenzene systems. These computational investigations employ state-of-the-art methodologies to elucidate the fundamental factors governing reaction mechanisms and selectivity [1] [7] [8].
Computational methodology for the density functional theory modeling employs the Perdew-Burke-Ernzerhof parametrization of the generalized gradient approximation with dispersion corrections to account for long-range van der Waals interactions [1]. The calculations utilize plane-wave basis sets with a cutoff energy of 450 electron volts and projector augmented wave pseudopotentials implemented in the Vienna Ab initio Simulation Package. The Brillouin zone sampling employs only the gamma point, with atomic relaxation criteria of 0.02 electron volts per angstrom for force convergence.
Transition state optimization procedures involve systematic searches for saddle points on the potential energy surface using a combination of climbing image nudged elastic band methods and dimer algorithms [8] [9]. Each transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate, with intrinsic reaction coordinate calculations confirming connectivity between reactants and products. Zero-point energy corrections, enthalpic contributions, and entropic effects at 440 Kelvin are incorporated through vibrational frequency analysis using finite difference methods.
The geometric parameters of transition states reveal systematic trends in bond lengths and angles throughout the migration sequence [1]. The initial hydrogen radical attack transition state exhibits a carbon-carbon bond length of 2.08 angstroms and a carbon-hydrogen bond length of 1.35 angstroms, indicating substantial bond elongation compared to equilibrium structures. The dihedral angle of 124.7 degrees reflects the approach geometry of the hydrogen radical to the ipso carbon position.
Progressive structural changes occur throughout the phenyl migration sequence, with each successive transition state exhibiting increased carbon-carbon bond lengths ranging from 2.15 to 2.27 angstroms [1]. The carbon-hydrogen bond lengths similarly increase from 1.42 to 1.51 angstroms, reflecting the gradual weakening of these bonds as the migration proceeds. Dihedral angles decrease systematically from 118.3 to 108.8 degrees, indicating increasing planarization of the molecular framework.
Electronic structure analysis reveals that the early transition states maintain doublet spin configurations with significant spin densities localized on the radical centers [1]. The spin densities range from 0.85 electrons for the initial hydrogen radical attack to 0.76 electrons for the final phenyl migration, indicating partial delocalization of the unpaired electron throughout the aromatic system. This delocalization provides stabilization for the transition states and facilitates the migration process.
Table 3: Density Functional Theory Calculated Transition State Parameters
| Transition State | Bond Length C-C (Å) | Bond Length C-H (Å) | Dihedral Angle (°) | Electronic Configuration | Spin Density (e) |
|---|---|---|---|---|---|
| TS1 (H-radical attack) | 2.08 | 1.35 | 124.7 | Doublet | 0.85 |
| TS2 (First phenyl migration) | 2.15 | 1.42 | 118.3 | Doublet | 0.78 |
| TS3 (Second phenyl migration) | 2.19 | 1.45 | 115.9 | Doublet | 0.82 |
| TS4 (Third phenyl migration) | 2.23 | 1.48 | 112.4 | Doublet | 0.79 |
| TS5 (Fourth phenyl migration) | 2.27 | 1.51 | 108.8 | Doublet | 0.76 |
| TS6 (C-C coupling) | 1.89 | N/A | 95.2 | Singlet | 0.00 |
| TS7 (Cyclodehydrogenation) | 1.54 | 1.78 | 87.6 | Singlet | 0.00 |
The carbon-carbon coupling transition state represents a distinct mechanistic regime characterized by singlet spin configuration and shortened bond distances [1]. The carbon-carbon bond length of 1.89 angstroms indicates significant bonding character, while the dihedral angle of 95.2 degrees reflects the approach geometry for radical recombination. The absence of spin density confirms the formation of paired electrons in this transition state.
Cyclodehydrogenation transition states exhibit fully developed carbon-carbon bonds with lengths of 1.54 angstroms, characteristic of single bond formation [1]. The elongated carbon-hydrogen bond length of 1.78 angstroms indicates the concurrent elimination of hydrogen atoms during ring closure. The dihedral angle of 87.6 degrees represents the optimal geometry for simultaneous bond formation and hydrogen elimination.
Natural bond orbital analysis provides insights into the electronic reorganization occurring during the migration process [1]. The calculations reveal significant hybridization changes at the migration centers, with sp³ carbon atoms transitioning toward sp² character as the reaction proceeds. Charge transfer analysis indicates electron flow from the aromatic rings toward the migration centers, stabilizing the developing positive charge during the transition state.
Activation strain analysis decomposes the activation energies into strain and interaction components, revealing the factors governing the energy barriers [8]. The results demonstrate that strain energy increases monotonically throughout the migration sequence, reflecting the geometric distortions required for bond breaking and formation. However, increasingly favorable interaction energies partially offset this strain, particularly for the later migration steps where extended conjugation provides stabilization.
Solvent effects on transition state structures have been modeled using implicit solvation methods with dielectric constants ranging from vacuum to highly polar media [10]. The calculations reveal minimal structural changes in nonpolar environments, consistent with the predominantly radical character of the mechanism. However, polar solvents induce slight elongation of carbon-carbon bonds and compression of carbon-hydrogen bonds, reflecting differential stabilization of ionic vs. radical character in the transition states.